Product packaging for 6-Oxaspiro[4.5]decan-10-one(Cat. No.:CAS No. 116982-91-3)

6-Oxaspiro[4.5]decan-10-one

Cat. No.: B2911019
CAS No.: 116982-91-3
M. Wt: 154.209
InChI Key: CFIXRXHXOIJBCT-UHFFFAOYSA-N
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Description

Scientific Significance of Spirocyclic Ketone Architectures in Organic Chemistry

Spirocyclic ketones are a fascinating class of organic compounds that feature a central carbon atom shared by two rings. This unique structural arrangement imparts a three-dimensional and rigid conformation, which is often associated with significant biological activity. acs.orgrsc.org The inherent three-dimensionality of spirocycles can lead to improved physicochemical properties such as aqueous solubility and metabolic stability when compared to their monocyclic counterparts. rsc.org

The construction of these complex molecules presents a considerable challenge in synthetic organic chemistry due to the creation of a quaternary spiro-carbon center. researchgate.net Consequently, the development of novel synthetic methodologies to access these structures is an active area of research. researchgate.netchemrxiv.orgrsc.org The presence of a ketone functional group within the spirocyclic framework further enhances their synthetic utility, allowing for a variety of chemical transformations. These architectures are prevalent in numerous natural products and have been explored for applications in medicinal chemistry and materials science. acs.orgrsc.orgresearchgate.netcymitquimica.com

Structural Classification and Nomenclature within the Spiro[4.5]decane System

Spiro compounds are named using a specific set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk The nomenclature for a simple monospiro compound involves the prefix "spiro," followed by square brackets containing the number of carbon atoms in each ring linked to the central spiro atom, starting with the smaller ring. qmul.ac.ukmasterorganicchemistry.com

The parent hydrocarbon for the system is spiro[4.5]decane. nist.govnist.gov This name indicates a spirocyclic system with a total of ten carbon atoms. The numbers within the brackets, [4.5], signify that one ring has four carbon atoms (a cyclopentane (B165970) ring) and the other has five carbon atoms (a cyclohexane (B81311) ring) attached to the spirocenter. masterorganicchemistry.com Numbering of the carbon atoms begins in the smaller ring, adjacent to the spiro atom, proceeds around the smaller ring, through the spiro atom, and then around the larger ring. qmul.ac.ukmasterorganicchemistry.com

In the case of 6-Oxaspiro[4.5]decan-10-one , the name reveals several key structural features:

spiro[4.5]decane : The fundamental bicyclic ring system.

6-Oxa : An oxygen atom replaces the carbon atom at the 6th position of the spiro[4.5]decane framework.

10-one : A ketone functional group is present at the 10th position.

This systematic naming provides a clear and unambiguous description of the molecule's connectivity.

Overview of Research Interest in this compound and Analogues

Research into this compound and its analogues is driven by their potential applications and the synthetic challenges they present. A facile one-pot synthetic method has been developed for constructing 6-oxa-spiro[4.5]decane skeletons, highlighting the ongoing efforts to create these complex structures efficiently. acs.orgresearchgate.netnih.gov

Analogues of this compound have been investigated for various purposes. For instance, some derivatives are explored in the context of fragrance chemistry. researchgate.net Others, such as N-(6-oxaspiro[4.5]decan-9-yl)acetamide, are utilized in pharmaceutical research due to their interactions with biological targets. smolecule.com The oxaspirocyclic core is also found in various natural products with interesting biological activities. mdpi.com

The table below provides a summary of the key properties of this compound.

PropertyValue
Molecular FormulaC9H14O2
Monoisotopic Mass154.09938 Da
InChIKeyCFIXRXHXOIJBCT-UHFFFAOYSA-N
CAS Number116982-91-3

This data is compiled from public chemical databases. uni.lunih.govbldpharm.coma2bchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B2911019 6-Oxaspiro[4.5]decan-10-one CAS No. 116982-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[4.5]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-4-3-7-11-9(8)5-1-2-6-9/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIXRXHXOIJBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Organic Chemistry and Reactivity of 6 Oxaspiro 4.5 Decan 10 One

Reaction Mechanisms Governing Spirocycle Formation

The formation of the 6-oxaspiro[4.5]decane skeleton is a critical process in the synthesis of various natural products and pharmacologically active molecules. The construction of this spirocyclic system is typically governed by intramolecular cyclization reactions, where a linear precursor is induced to form the characteristic fused ring structure.

One of the most traditional and widely used methods for spiroketal synthesis involves the acid-catalyzed cyclization of a dihydroxyketone precursor. This approach often yields the thermodynamically most stable product. However, for more delicate substrates that may be sensitive to acid, alternative methods have been developed.

A notable alternative is the oxidative radical cyclization. This method provides a valuable route for spiroketal synthesis, particularly when dealing with acid-labile substrates. researchgate.net It can be employed to generate kinetic products, offering a degree of stereochemical control that may not be achievable through thermodynamic cyclization. For example, a double intramolecular hydrogen abstraction (IHA) can be initiated in diols using reagents like lead tetraacetate, leading to the formation of spiroketals. researchgate.net

Modern synthetic strategies have expanded the toolbox for constructing these motifs. For instance, a one-pot method has been developed for building 6-oxa-spiro[4.5]decane skeletons through a cascade reaction involving the ring-opening of benzo[c]oxepines followed by a formal 1,2-oxygen migration under transition-metal-free conditions. acs.orgresearcher.life Another approach involves a tandem Prins/Pinacol reaction, which can be utilized to create oxaspiro[4.5]decan-1-one scaffolds. rsc.org Silver-catalyzed reactions have also been reported, combining an intermolecular Michael addition with a 6-endo-dig cyclization in a cascade process to produce highly substituted 6,6-spiroketals. researchgate.net

Enzymatic pathways also offer a sophisticated route to spiroketal formation. In nature, complex flavoenzymes can catalyze extensive oxidative rearrangements of polycyclic aromatic precursors to generate stable chroman spiroketals, a process distinct from conventional synthetic strategies. nih.gov

Method Precursor Type Key Reagents/Conditions Mechanism Type Reference
Acid-Catalyzed CyclizationDihydroxyketoneAcid (e.g., H+)Thermodynamic researchgate.net
Oxidative Radical CyclizationDiolLead TetraacetateRadical researchgate.net
Cascade ReactionBenzo[c]oxepineLiBr, H2SO4Electrophilic Addition/Migration acs.org
Silver-Catalyzed CascadeAlkyne & CarbonylAg(I)-NHC complexesMichael Addition/Cyclization researchgate.net
Enzymatic FormationPolycyclic AromaticFlavoenzymesOxidative Rearrangement nih.gov

Ketone Reactivity: Functional Group Transformations at C-10

The ketone at the C-10 position is a key functional handle for the chemical modification of the 6-oxaspiro[4.5]decan-10-one scaffold. This carbonyl group is susceptible to a variety of transformations, including oxidation and reduction, allowing for the introduction of new functional groups and stereocenters.

The oxidation of the cyclic ketone at C-10 can lead to the formation of a lactone, a cyclic ester. The most prominent reaction for achieving this transformation is the Baeyer-Villiger oxidation. wikipedia.orgchemistrysteps.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.

In the case of this compound, the Baeyer-Villiger oxidation would convert the six-membered carbocyclic ring containing the ketone into a seven-membered lactone. The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidants like hydrogen peroxide in the presence of a Lewis acid. nih.govorganic-chemistry.org

The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. Subsequently, a concerted rearrangement occurs where one of the alpha-carbon groups migrates to the adjacent oxygen atom, displacing a carboxylate leaving group. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude (tertiary alkyl > secondary alkyl > primary alkyl). organic-chemistry.org For this compound, the migration of the more substituted C-5 spiro carbon would be expected, leading to the formation of a specific regioisomer of the resulting lactone.

Table of Common Baeyer-Villiger Oxidants

Oxidizing Agent Abbreviation Typical Reaction Conditions
Trifluoroperoxyacetic acid TFPAA Often generated in situ; highly reactive
meta-Chloroperoxybenzoic acid m-CPBA Dichloromethane (DCM) solvent, room temp.
Monopermaleic acid - -
Hydrogen Peroxide / Lewis Acid H2O2 / LA Various Lewis acids (e.g., Sc(OTf)3)

The ketone at C-10 can be readily reduced to the corresponding secondary alcohol, 6-Oxaspiro[4.5]decan-10-ol. This transformation can be accomplished using a variety of reducing agents and methodologies, including catalytic hydrogenation and metal hydride reductions.

Catalytic Hydrogenation is a widely used method for the reduction of ketones. youtube.com This process typically involves treating the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Common catalysts include platinum (Pt), palladium (Pd), and nickel (Ni). youtube.com The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the carbonyl group from the surface of the catalyst. youtube.com The stereochemical outcome can be influenced by the steric hindrance around the carbonyl group, with the hydrogen atoms preferentially adding from the less hindered face.

Transfer Hydrogenation offers an alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in the presence of a transition metal catalyst, often based on iridium or ruthenium. researchgate.netmdpi.com

Metal Hydride Reductions using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are also effective for reducing the C-10 ketone. These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. The choice of reagent can influence the selectivity and reaction conditions. NaBH₄ is a milder reagent, often used in alcoholic solvents, while LiAlH₄ is much more reactive and requires anhydrous ethereal solvents. The stereoselectivity of the hydride attack is also governed by sterics, leading to the formation of a mixture of diastereomeric alcohols if the molecule is chiral.

Method Reagents Typical Product Key Features
Catalytic HydrogenationH₂, Pt/Pd/Ni catalyst6-Oxaspiro[4.5]decan-10-olSyn-addition of hydrogen; heterogeneous or homogeneous
Transfer HydrogenationIsopropanol, Iridium or Ruthenium catalyst6-Oxaspiro[4.5]decan-10-olAvoids use of H₂ gas; often proceeds under mild conditions
Metal Hydride ReductionNaBH₄ or LiAlH₄6-Oxaspiro[4.5]decan-10-olNucleophilic attack by hydride; stereoselectivity depends on sterics

Heteroatom Reactivity: Oxygen-mediated Transformations within the Oxaspiro System

The presence of the oxygen atom at the 6-position introduces unique reactivity to the spirocyclic system. This heteroatom can participate in various transformations, including ring-opening and rearrangement reactions, which are often mediated by its basicity and ability to stabilize adjacent positive charges.

The ether linkage of the spiroketal is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions. Acid-catalyzed hydrolysis can lead to the ring-opening of the tetrahydrofuran (B95107) moiety, reverting the spiroketal to a dihydroxyketone precursor or a related open-chain form. This reactivity is essentially the reverse of the acid-catalyzed spiroketal formation mechanism.

The oxygen atom can also influence the reactivity of adjacent positions. For example, its lone pairs can stabilize an adjacent carbocation, facilitating reactions that might otherwise be unfavorable. In some synthetic routes towards 6-oxa-spiro[4.5]decane derivatives, a formal 1,2-oxygen migration has been observed as a key step, highlighting the dynamic nature of the C-O bonds within the system under specific reaction conditions. acs.org

Electrophilic and Nucleophilic Reactions of the Spirocyclic System

The reactivity of this compound is dominated by the chemistry of its ketone functional group. The carbonyl carbon (C-10) is electrophilic, while the adjacent alpha-carbons (C-9) are acidic and can be deprotonated to form a nucleophilic enolate.

Nucleophilic Attack at the Carbonyl Carbon (C-10): The electrophilic C-10 is a prime target for a wide range of nucleophiles.

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add to the carbonyl group to form tertiary alcohols, introducing a new carbon-carbon bond at the C-10 position.

Wittig Reaction: Phosphonium ylides (Ph₃P=CR₂) react with the ketone to replace the carbonyl oxygen with a carbon-carbon double bond, yielding an alkene. This is a powerful method for olefination.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) followed by acidification yields a cyanohydrin, introducing both a hydroxyl and a nitrile group at C-10.

Electrophilic Attack at the Alpha-Carbon (C-9): The protons on the C-9 carbon are acidic and can be removed by a base to form an enolate ion. This enolate is a potent nucleophile and can react with various electrophiles.

Alkylation: The enolate can be alkylated by treatment with an alkyl halide (R-X), forming a new C-C bond at the C-9 position.

Halogenation: In the presence of acid or base, the ketone can be halogenated at the alpha-position with reagents like Br₂ or N-bromosuccinimide (NBS).

Aldol (B89426) Reaction: The enolate can act as a nucleophile, attacking another carbonyl compound (an aldehyde or ketone) in an aldol addition or condensation reaction.

Rearrangement Reactions and Skeletal Modifications

Beyond functional group transformations, the core framework of this compound can undergo significant structural changes through rearrangement reactions. These skeletal modifications allow for the conversion of the spirocyclic system into different carbocyclic or heterocyclic architectures. scilit.com

The concept of "skeletal editing" provides a strategic approach to modifying the core structure of a molecule at a late stage of a synthesis. researchgate.netnih.gov Such transformations can involve atom insertion, deletion, or swapping to create novel molecular scaffolds. researchgate.net For a spirocyclic system like this compound, potential rearrangements could be initiated by generating a reactive intermediate, such as a carbocation or a radical, adjacent to the spiro center.

For example, under certain conditions, acid-catalyzed reactions could potentially lead to a pinacol-type rearrangement if a vicinal diol can be formed from the ketone. Ring-expansion or ring-contraction reactions might also be possible. For instance, a photochemically induced De Mayo reaction could potentially be used for the ring-expansion of the cyclic ketone. nih.gov These advanced synthetic methods enable the diversification of the oxaspiro skeleton, providing access to new chemical entities that would be difficult to synthesize from first principles. nih.gov

Advanced Derivatization Strategies for Functionalization of this compound and Analogues

The functionalization of the 6-oxaspiro[4.5]decane scaffold is exemplified by the multi-step synthesis of Oliceridine. This process begins with a pre-functionalized analogue of this compound, specifically methyl 2-cyano-2-[6-oxaspiro[4.5]decan-9-ylidene]acetate. This starting material already incorporates a reactive cyano and an ester group at the 9-position, setting the stage for a series of strategic modifications.

A key initial step involves a copper-catalyzed conjugate addition. In this reaction, an organomagnesium reagent, formed from 2-bromopyridine (B144113) and isopropylmagnesium chloride, is added to the ylidene precursor in the presence of copper iodide. This introduces a pyridin-2-yl group at the 9-position of the spirocyclic core, a critical substituent for the final compound's activity.

Following the introduction of the pyridine (B92270) moiety, the synthetic sequence focuses on transforming the cyano-ester group into an aminoethyl side chain. This is achieved through a two-step process:

Decarboxylation and Hydrolysis: The methyl ester is removed, and the resulting intermediate is hydrolyzed to yield 2-[9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetonitrile. newdrugapprovals.org This step effectively elongates the carbon chain at the 9-position.

Reduction of the Nitrile: The cyano group of the acetonitrile (B52724) derivative is then reduced to a primary amine. This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation using Raney Nickel in the presence of ammonia. newdrugapprovals.org This transformation yields 2-[(9R)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethan-1-amine, a key amine intermediate. newdrugapprovals.org

The final stage of derivatization involves the N-alkylation of this primary amine. The amine is reacted with (3-methoxythiophen-2-yl)methanol under specific conditions to introduce the final substituent required for Oliceridine. This step completes the synthesis, yielding the highly derivatized and functionalized 6-oxaspiro[4.5]decane analogue.

The following table summarizes the key reactants and products in a crucial step of the Oliceridine synthesis, highlighting the transformation of the 6-oxaspiro[4.5]decane core.

ReactantReagentsProductTransformation
2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetonitrile1. Lithium aluminum hydride (LAH) in Et2O2. Water and NaOH workup2-[(9R)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethan-1-amineReduction of a nitrile to a primary amine

This synthetic route to Oliceridine serves as a detailed case study in the advanced derivatization of the 6-oxaspiro[4.5]decane system. The strategies employed, including conjugate addition, nitrile reduction, and N-alkylation, demonstrate how the core structure can be elaborately functionalized to produce complex molecules with specific biological targets.

Structure Activity Relationship Sar and Molecular Recognition Studies

Correlating 6-Oxaspiro[4.5]decane Scaffold Structure with In Vitro Biological Activity Profiles

The inherent rigidity of the spirocyclic system in the 6-oxaspiro[4.5]decane scaffold is a valuable asset in drug design. By locking the conformation of the molecule, it reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. Modifications to this core structure, including the addition of various substituents and alteration of stereocenters, have been shown to significantly influence biological activity and selectivity.

Research into spirocyclic compounds has revealed their potential to modulate a range of receptor systems. While direct studies on 6-Oxaspiro[4.5]decan-10-one are specific, analysis of the broader 6-oxaspiro[4.5]decane scaffold and related spiro-heterocycles provides significant insights into their therapeutic potential.

Opioid Receptors: The 6-oxaspiro[4.5]decane moiety is a cornerstone in the structure of oliceridine, a potent opioid agonist. clinpgx.org The compound, known chemically as ((3-methoxythiophen-2-yl)methyl)((2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl))amine, utilizes the spirocyclic core to orient the amine and aromatic portions of the molecule for optimal interaction with the μ-opioid receptor. clinpgx.org The intermediate "6-oxaspiro [4.5] decan-9-one" is explicitly mentioned in the synthesis of oliceridine. qingmupharm.com Studies on other, different spirocyclic systems, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, have also identified novel selective agonists for the delta opioid receptor (DOR). nih.govresearchgate.net These findings underscore the utility of the spiro[4.5]decane framework in developing opioid receptor modulators with specific activity profiles. nih.gov

Muscarinic Receptors: While direct SAR studies linking the 6-oxaspiro[4.5]decane scaffold to muscarinic receptors are not widely available, research on the closely related 1-oxa-8-azaspiro[4.5]decane skeleton offers valuable comparative insights. A series of these compounds were assessed as M1 muscarinic agonists for potential use in treating dementia. nih.gov Systematic modifications of this scaffold revealed that substituents on the tetrahydrofuran (B95107) ring significantly influenced receptor affinity and selectivity. nih.gov For instance, compounds like 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one showed preferential affinity for M1 receptors over M2 receptors and exhibited potent antiamnesic activity. nih.govnih.gov This demonstrates that oxaspiro skeletons can serve as effective templates for muscarinic receptor ligands.

Neuropeptide Y (NPY) Y5 Receptors: The spirocyclic architecture has also been explored for its potential in developing antagonists for the NPY Y5 receptor, a target for obesity treatment. A novel series of spirocyclic derivatives, based on a spiro(cyclohexane-1,3'(1'H)-furo(3,4-C)pyridine) core, were synthesized and evaluated. nih.gov The cis and trans analogs in this series demonstrated high potency in Y5 receptor binding assays, with Ki values of ≤ 1 nM. nih.gov Although this involves a different spiro-heterocyclic system, it highlights the general applicability of spirocyclic scaffolds in the design of potent NPY Y5 receptor antagonists.

Table 1: Activity of Representative Spirocyclic Scaffolds on Various Receptors
ScaffoldTarget ReceptorType of ActivityKey FindingsReference Compound
6-Oxaspiro[4.5]decaneμ-Opioid ReceptorAgonistCore component of the potent opioid agonist oliceridine.Oliceridine clinpgx.org
1-Oxa-8-azaspiro[4.5]decaneM1 Muscarinic ReceptorAgonistDemonstrated preferential M1 affinity and potent antiamnesic activity.(-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane nih.gov
Spiro(cyclohexane-1,3'-furo[3,4-C]pyridine)NPY Y5 ReceptorAntagonistExhibited high potency with Ki values ≤ 1 nM.Analog 7a nih.gov
1,3,8-Triazaspiro[4.5]decaneδ-Opioid ReceptorAgonistNovel chemotype identified with selectivity for the δ-opioid receptor.Compound 1 researchgate.net

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. For compounds built on the 6-oxaspiro[4.5]decane scaffold, this process involves several strategies. The development of muscarinic agonists from the 1-oxa-8-azaspiro[4.5]decane series provides a clear example. Starting with a lead compound, systematic modifications, such as altering substituents at the 2- and 3-positions of the oxaspiro ring, led to analogs with improved M1 receptor selectivity and a better separation between desired therapeutic effects (antiamnesic activity) and side effects. nih.gov This iterative process of synthesis and biological evaluation allows medicinal chemists to refine the molecule's properties, demonstrating how the rigid spiro scaffold can be fine-tuned to achieve a desired biological profile. nih.govresearchgate.net

Conformational Dynamics and Stereochemical Effects on Molecular Recognition and Reactivity

The spirocyclic nature of 6-oxaspiro[4.5]decane derivatives fixes the relative orientation of the two fused rings, thereby reducing the number of accessible conformations. This pre-organization can be advantageous for receptor binding. The stereochemistry at the spiro-carbon and any other chiral centers is crucial for molecular recognition.

In the study of 1-oxa-8-azaspiro[4.5]decane muscarinic agonists, the optical resolution of active compounds was performed. nih.gov It was found that while the eudismic ratios in binding affinity were low, the M1 agonist activity resided preferentially in the (-)-isomers. nih.gov The absolute configuration of one of the most selective compounds was determined to be (S) by X-ray crystal structure analysis. nih.gov This highlights that even subtle differences in the three-dimensional arrangement of atoms can have a profound impact on biological activity, as one stereoisomer fits more effectively into the chiral binding site of the receptor than the other. The defined and rigid conformation of the spiro scaffold ensures that these stereochemical features are maintained, which is essential for potent and selective molecular recognition. nih.gov

Ligand Binding Studies and Pharmacophore Modeling (Theoretical Approaches)

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific receptor. This approach is particularly useful in the absence of a receptor's crystal structure.

For a series of ligands based on the 6-oxaspiro[4.5]decane scaffold, a pharmacophore model could be developed by aligning the most active compounds and extracting their common chemical features. For example, in the context of opioid receptor agonists, a model would likely include a protonatable amine (a common feature for many opioid ligands), a hydrophobic spirocyclic core, and specific aromatic features correctly positioned for interaction with key residues in the receptor's binding pocket. nih.gov Such a model can then be used as a 3D query to screen large virtual libraries of compounds to identify new, structurally diverse molecules that are likely to be active, thereby accelerating the drug discovery process.

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational tools like molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how a ligand interacts with its target receptor. These methods are invaluable for understanding SAR and guiding the design of new analogs.

In a study of novel 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives targeting the delta opioid receptor, molecular modeling was used extensively. nih.gov The workflow involved:

Protein Preparation: An X-ray crystal structure of the delta opioid receptor was prepared, which included reverting mutations to wild-type and optimizing hydrogen bond networks. nih.gov

Molecular Docking: The spirocyclic compounds were "docked" into the receptor's binding site to predict their preferred binding orientation. The top-scoring poses showed key interactions, such as a salt bridge between the protonated amine of the spiro-scaffold and a critical aspartate residue (D128) in the receptor. nih.gov

Molecular Dynamics (MD) Simulations: The docked ligand-receptor complexes were then subjected to MD simulations to assess the stability of the binding pose over time. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, is a fundamental technique for the definitive structural elucidation of organic molecules like 6-Oxaspiro[4.5]decan-10-one. Analysis of chemical shifts, coupling constants, and signal integrations would provide precise information about the molecular framework.

¹H NMR Spectroscopy: Would be used to identify the number of unique proton environments, their connectivity through spin-spin coupling, and their spatial relationships via techniques like NOESY.

¹³C NMR Spectroscopy: Would reveal the number of distinct carbon atoms and their electronic environments (e.g., carbonyl, spirocyclic, and aliphatic carbons).

However, specific, experimentally determined NMR data tables for this compound are not available in the reviewed scientific literature.

Advanced Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS, MALDI-TOF-MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for analyzing compounds of this nature.

These methods would be used to:

Confirm the molecular mass of this compound.

Study its fragmentation patterns to support structural assignment.

Detect and quantify the compound in complex mixtures.

Despite the utility of these techniques, specific mass spectra or detailed fragmentation analyses for this compound have not been published in the available research.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. For this compound, these methods would be expected to identify key vibrational modes:

A strong absorption band characteristic of the carbonyl (C=O) group of the ketone.

Stretching and bending vibrations associated with the C-O-C ether linkage in the spiro ring.

Vibrations corresponding to the C-H bonds of the aliphatic rings.

A review of current literature did not yield specific IR or Raman spectra for this compound.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing unambiguous proof of connectivity, configuration, and conformation. If a suitable single crystal of this compound could be grown, this technique would precisely determine the bond lengths, bond angles, and the exact stereochemical arrangement of the spirocyclic system. Currently, there are no published crystal structures for this compound.

Chromatographic and Separation Techniques (e.g., HPLC, UPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of a compound and for separating it from isomers and impurities. A validated HPLC or UPLC method would be developed to:

Determine the purity percentage of a sample of this compound.

Separate it from potential starting materials, byproducts, or isomeric impurities generated during its synthesis.

Specific chromatographic conditions or retention time data for the analysis of this compound are not documented in the available scientific sources.

Applications of 6 Oxaspiro 4.5 Decan 10 One in Advanced Organic Chemistry

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

The utility of a compound as a synthetic intermediate is predicated on its accessibility and the presence of reactive functional groups that allow for further molecular elaboration. The synthesis of 6-Oxaspiro[4.5]decan-10-one has been reported, establishing its availability for potential use in more complex synthetic endeavors.

A method for the preparation of this compound has been detailed in the scientific literature. This synthesis provides a pathway to this specific spirocyclic ketone, making it an accessible building block for organic chemists. The structure of the resulting compound was confirmed through spectroscopic methods. oup.com

Table 1: Spectroscopic Data for this compound oup.com

Spectroscopic TechniqueObserved Data
Infrared (IR) Spectroscopy (neat)1710 cm⁻¹ (C=O stretch)
¹H Nuclear Magnetic Resonance (NMR)δ = 1.4–2.2 (10H, m), 2.32 (2H, t, J=6 Hz), 3.82 (2H, t, J=6 Hz)

While a synthetic route to this compound has been established, detailed examples of its subsequent use as a building block in the total synthesis of complex natural products or other intricate molecular architectures are not extensively documented in the currently available scientific literature. The presence of a ketone offers a handle for a variety of transformations, such as nucleophilic additions, reductions, and alpha-functionalizations, which could be exploited in the construction of more elaborate structures.

Scaffold for Bioactive Compound Development in Medicinal Chemistry Research

At present, there is a lack of specific scientific literature that explicitly details the use of the this compound scaffold in the development of new bioactive compounds.

Potential Utility in Materials Science Research

Currently, there is no available scientific literature that describes the application or potential utility of this compound in the field of materials science, such as in the development of new polymers or liquid crystals.

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